3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Description
3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-bromophenyl group and at position 5 with a pyrazolidin-3-yl moiety bearing a 4-chlorophenyl substituent. This compound combines halogenated aromatic systems with a pyrazolidine ring, a structural motif associated with diverse biological activities, including anti-inflammatory and antimicrobial effects .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-8,14-15,21-22H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPRVHACRGQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.7 g/mol. The structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.7 g/mol |
| CAS Number | 2034528-94-2 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that can include nucleophilic substitutions and cyclization reactions. The presence of bromine and chlorine substituents enhances the compound's electronic properties, making it a candidate for various applications in medicinal chemistry.
Antitumor Activity
Research indicates that derivatives of oxadiazoles exhibit significant antitumor properties. For instance, in studies involving cancer cell lines, compounds similar to This compound have shown promising results against various types of cancer:
- Case Study 1 : A study demonstrated that oxadiazole analogs exhibited cytotoxicity against breast cancer cell lines (MCF-7) with varying degrees of effectiveness. The compound 4c , structurally similar to our target compound, showed a growth inhibition percentage of 95.37% against specific cancer cell lines when tested at a concentration of .
The mechanism underlying the antitumor activity of this class of compounds often involves the inhibition of specific kinases or enzymes associated with tumor growth. Molecular docking studies suggest that such compounds can effectively bind to active sites on enzymes like EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer proliferation .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of This compound against other oxadiazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-(Phenyl)-1,2,4-oxadiazole | Antimicrobial | Lacks halogen substituents |
| 3-(Trifluoromethylphenyl)-1,2,4-oxadiazole | Antitumor | Contains trifluoromethyl group |
| This compound | Antitumor | Contains bromine and chlorine |
The presence of halogen substituents in our target compound enhances its interaction with biological targets compared to compounds without such modifications.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives can exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole demonstrate cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds with similar structures have been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values that suggest potent anticancer activity .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival .
Antimicrobial Activity
The antimicrobial potential of oxadiazoles is well-documented. The specific compound has been tested against various bacterial strains:
- In Vitro Studies : Compounds derived from oxadiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives were screened against Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition compared to controls .
- Application in Infections : The antimicrobial properties make these compounds promising candidates for developing new antibiotics, particularly in an era of increasing antibiotic resistance .
Anti-inflammatory Properties
The anti-inflammatory activity is another notable application of oxadiazole derivatives:
- Cyclooxygenase Inhibition : Similar compounds have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced inflammation in various conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine or chlorine) on the phenyl rings enhances biological activity by improving the compound's ability to interact with biological targets .
- Functional Group Variations : Modifications on the pyrazolidine moiety also play a significant role in determining the pharmacological profile of these compounds.
Case Studies
Several case studies highlight the applications and effectiveness of similar compounds:
| Study | Compound | Target | Results |
|---|---|---|---|
| Bhat et al. | 4-bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline | Antimicrobial | Effective against S. aureus, E. coli; zones of inhibition measured |
| Srinivas et al. | (E)-1-(1-((5-substituted-1,3,4-oxadiazol-2-yl)methyl)-1H-indol-3-yl)-4-(thiazol-2-ylamino)but-2-en-1-one | Anticancer | IC50 values ranged from 0.010 to 18.50 μM against various cancer cell lines |
Chemical Reactions Analysis
Functionalization of the Pyrazolidine Moiety
The pyrazolidine ring is introduced via cyclization of hydrazine derivatives. Key steps include:
-
Hydrazine Cyclization : Hydrazine hydrate reacts with α,β-unsaturated carbonyl compounds to form pyrazolidines. For instance, microwave-assisted reactions with ethanol as a solvent achieve cyclization in high yields (70–85%) .
-
Substitution at Pyrazolidine : The 3-position of pyrazolidine can undergo nucleophilic substitution with aryl halides (e.g., 4-chlorophenyl derivatives) .
Electrophilic Aromatic Substitution (EAS)
The bromophenyl and chlorophenyl groups participate in EAS, though steric hindrance from the oxadiazole core limits reactivity.
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50–60°C) due to electron-withdrawing effects of oxadiazole .
-
Halogenation : Limited utility due to pre-existing halogens.
Nucleophilic Aromatic Substitution (NAS)
The para-bromo group on the phenyl ring is reactive in NAS with strong nucleophiles (e.g., amines, alkoxides):
textExample Reaction: 3-(4-Bromophenyl)-oxadiazole + Piperidine → 3-(4-Piperidinophenyl)-oxadiazole + HBr
Yields depend on solvent polarity and temperature (DMF, 80°C, 12h → ~65% yield) .
Reduction and Oxidation
-
Nitro Group Reduction : The oxadiazole ring stabilizes adjacent nitro groups, enabling selective reduction (e.g., H₂/Pd-C → amine) .
-
Oxidation of Pyrazolidine : The pyrazolidine ring can oxidize to pyrazole derivatives under strong oxidizing conditions (e.g., KMnO₄, acidic medium) .
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings:
Degradation Pathways
-
Acidic Hydrolysis : The oxadiazole ring hydrolyzes in concentrated HCl to form carboxylic acid derivatives .
-
Photodegradation : UV exposure cleaves the N–O bond in oxadiazole, yielding nitrile and amide fragments .
Electrochemical Behavior
Cyclic voltammetry studies of similar nitro-substituted oxadiazoles show:
Comparison with Similar Compounds
Key Findings :
- Halogenated vs. Methoxylated Substituents : The 4-chlorophenyl group enhances anti-inflammatory activity, while 3,4-dimethoxyphenyl improves analgesic efficacy, suggesting that electron-withdrawing groups (e.g., Cl, Br) optimize anti-inflammatory effects, whereas electron-donating groups (e.g., OCH₃) enhance analgesia .
- Ulcerogenicity : Both oxadiazole derivatives exhibit lower gastrointestinal toxicity (ulcerogenic index: 0.58–0.83) compared to indomethacin (index: 2.67), indicating improved safety profiles .
Pyrazolidine-Containing Analogues
Pyrazolidine derivatives exhibit distinct pharmacological profiles due to their saturated nitrogenous rings:
Key Findings :
- Structural Complexity : Pyrazolidine-containing compounds (e.g., the target compound) may offer enhanced metabolic stability compared to simpler oxadiazoles due to reduced ring strain and increased hydrogen-bonding capacity .
- Safety Concerns : Chloromethyl-substituted oxadiazoles (e.g., 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole) pose inhalation and dermal hazards, suggesting similar derivatives require rigorous safety evaluations .
Bis-Oxadiazole Derivatives
Bis-oxadiazoles, such as 5,5'-Bis(4-bromophenyl)-3,3'-bi(1,2,4-oxadiazole), highlight the impact of dimerization on physicochemical properties:
Key Findings :
- Synthetic Challenges : Moderate yields (51–65%) indicate dimerization reactions require optimization for scalability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as 4-bromobenzohydrazide with acyl chlorides (e.g., propionyl chloride) in the presence of a base, followed by cyclization using phosphoryl chloride (POCl₃) . Alternative routes include Staudinger/aza-Wittig reactions for bis-oxadiazole derivatives, which involve coupling aryl nitriles and iminophosphoranes under thermal conditions (e.g., 120°C in toluene) .
Q. Which analytical techniques are critical for characterizing the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to assign proton and carbon environments, particularly for distinguishing pyrazolidine and oxadiazole moieties .
- IR spectroscopy to identify functional groups (e.g., C=N stretches in oxadiazole at ~1615 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula and purity .
- X-ray crystallography for absolute stereochemical determination and solid-state packing analysis .
Q. What in vivo models are used to evaluate the anti-inflammatory activity of such oxadiazole derivatives?
- Methodological Answer : The carrageenan-induced paw edema model in rodents is standard. Compounds are administered orally (e.g., 100 mg/kg), and edema suppression (%) is measured relative to reference drugs like indomethacin. Toxicity is assessed via the Severity Index (SI), calculated as ulcerogenic liability relative to untreated controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of anti-inflammatory activity in these derivatives?
- Methodological Answer :
- Substituent Effects : 4-Chlorophenyl or 3,4-dimethoxyphenyl groups at the oxadiazole's 5th position enhance anti-inflammatory activity (59.5–61.9% edema suppression) by improving lipophilicity and target binding .
- Toxicity Reduction : Cyclized derivatives exhibit lower ulcerogenic indices (SI = 0.75–0.83) compared to aroylpropionic acid precursors (SI = 1.17), suggesting reduced gastrointestinal toxicity .
- QSAR Modeling : Use Hammett constants (σ) and logP values to correlate electronic/steric properties with bioactivity. Substituents with moderate electron-withdrawing effects (e.g., Cl, Br) optimize potency .
Q. What strategies resolve contradictions in enzyme inhibition data across different oxadiazole derivatives?
- Methodological Answer :
- Standardized Assays : Compare IC₅₀/KI values under identical conditions (e.g., pH, temperature). For example, 3-(4-bromophenyl) isoxazole shows competitive GST inhibition (IC₅₀ = 0.099 μM), while 3-(4-chlorophenyl) isoxazole exhibits uncompetitive GR inhibition (IC₅₀ = 0.059 μM) .
- Molecular Docking : Simulate binding modes to explain divergent inhibition types. Bromine's bulkiness may favor GST active-site occlusion, whereas chloro-substituents enhance GR allosteric interactions .
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer :
- Catalytic Methods : Iridium-catalyzed amination (e.g., in DME at 50°C) achieves near-quantitative yields (99%) for coupling pyrazolidine and oxadiazole fragments .
- Purification : Flash chromatography (e.g., 10% methanol in dichloromethane) or HPLC ensures >94% purity. Monitor intermediates via TLC (Rf = 0.6 in isopropyl acetate) .
- Stoichiometry : Optimize molar ratios (e.g., 1:1 crotyl acetate to piperidinyl-oxadiazole) to minimize side products .
Data Contradiction Analysis
- Example : Derivatives with 4-fluorophenyl substituents show variable antibacterial activity (MIC = 12.5–25 mg/mL against S. aureus and E. coli). This discrepancy may arise from differences in bacterial membrane permeability or efflux pump expression. Validate via time-kill assays and efflux inhibitor co-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
